6,6,6-Trifluoro-1-hexanol

Description

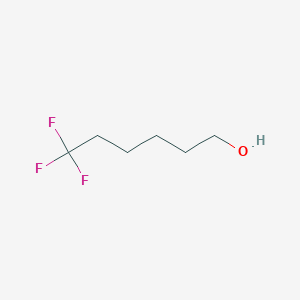

Structure

3D Structure

Properties

IUPAC Name |

6,6,6-trifluorohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F3O/c7-6(8,9)4-2-1-3-5-10/h10H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQJFLYJMTLQJEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(F)(F)F)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80871452 | |

| Record name | 6,6,6-Trifluoro-1-hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65611-47-4 | |

| Record name | 6,6,6-Trifluoro-1-hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6,6,6 Trifluoro 1 Hexanol

Chemo- and Regioselective Synthetic Routes to 6,6,6-Trifluoro-1-hexanol and Related Analogs

The selective synthesis of this compound presents challenges in controlling both the placement of the trifluoromethyl group and the reactivity of various functional groups within the molecule.

Convergent Synthesis Approaches for Fluorinated Alcohols

Convergent synthesis offers an efficient strategy for constructing complex molecules like fluorinated alcohols by bringing together pre-synthesized fragments in the later stages of the synthetic sequence. This approach is advantageous for preparing fluorinated dendrons and other hyperbranched polymers. tubitak.gov.trtubitak.gov.tr A common technique employed is the Williamson ether synthesis, which can be enhanced by using mesylate activation. tubitak.gov.trtubitak.gov.tr This method allows for shorter reaction times and often avoids the need for chromatographic purification. tubitak.gov.trtubitak.gov.tr For instance, the reaction of 3,5-dihydroxybenzyl alcohol with an activated mesylate can be completed overnight, a significant reduction from the typical two-day reaction time. tubitak.gov.tr

A specific example of a convergent synthesis leading to a related fluorinated alcohol, 1-phenyl-6,6,6-trifluoro-1-hexanol, involves the Grignard reaction. rsc.org In this synthesis, 5-iodo-1,1,1-trifluoropentane (B1303552) is reacted with magnesium in diethyl ether to form the corresponding Grignard reagent. This organometallic species is then added to benzaldehyde (B42025) to yield the target alcohol. rsc.org

Methodologies for Introducing the Trifluoromethyl Group

The introduction of a trifluoromethyl (CF3) group is a critical step in the synthesis of this compound and its analogs. wikipedia.orgillinois.edu Several methods exist for this transformation, broadly categorized into nucleophilic, electrophilic, and radical trifluoromethylation. illinois.edu

Nucleophilic Trifluoromethylation: The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), is a widely used source of the trifluoromethyl anion. wikipedia.orgillinois.edu This reagent can add to aldehydes and esters to form trifluoromethylated carbonyl compounds. wikipedia.org

Electrophilic Trifluoromethylation: Reagents such as trifluoromethylchalcogenium salts can deliver an electrophilic CF3 group to various nucleophiles, including enolates and electron-rich aromatic compounds. illinois.edu

Radical Trifluoromethylation: Another approach involves the radical trifluoromethylation of borylated compounds. For example, α‐trifluoroborylacrylates can be converted to their corresponding α‐trifluoromethylacrylates using sodium triflinate (NaSO2CF3) and tert-butyl hydroperoxide (TBHP) with copper catalysis. vt.edu

A variety of fluorinated building blocks are also commercially available, such as CF3Br and CF3I, which can be used to form Grignard reagents or organocopper species for subsequent reactions. wikipedia.orgwikipedia.org

Reduction Strategies for Carboxylic Acid Derivatives to Form Primary Alcohols

The final step in many syntheses of primary alcohols, including this compound, involves the reduction of a carboxylic acid or its derivative.

Lithium Aluminum Hydride (LiAlH4): This strong reducing agent is highly effective for converting carboxylic acids to primary alcohols. chemistrysteps.comlibretexts.orgntu.edu.sg The reaction proceeds through a nucleophilic acyl substitution, where a hydride ion effectively replaces the hydroxyl group of the carboxylic acid, leading to an aldehyde intermediate that is immediately further reduced to the alcohol. libretexts.org An excess of LiAlH4 is required for this transformation. chemistrysteps.com

Borane (B79455) (BH3): Borane, often used as a complex with tetrahydrofuran (B95107) (BH3/THF), is another powerful reagent for the reduction of carboxylic acids. libretexts.orgntu.edu.sg It offers the advantage of high selectivity for carboxylic acids over other functional groups, such as ketones or nitro groups. ntu.edu.sgyoutube.com The reaction with borane is typically rapid at room temperature. libretexts.org Metal-free and solvent-free conditions for the hydroboration of carboxylic acids have also been developed. researchgate.net

It is important to note that weaker reducing agents like sodium borohydride (B1222165) (NaBH4) are generally inefficient for the reduction of carboxylic acids. chemistrysteps.com

Enantioselective and Stereoselective Syntheses Involving Fluorinated Alcohols

The development of methods for the asymmetric synthesis of fluorinated alcohols is of great interest, particularly for applications in medicinal chemistry where specific stereoisomers often exhibit desired biological activity.

Chiral Auxiliaries and Catalysts in Fluorinated Alcohol Synthesis

Chiral auxiliaries and catalysts play a pivotal role in controlling the stereochemical outcome of reactions to produce enantiomerically enriched fluorinated alcohols. dicp.ac.cncyu.fr

Chiral Auxiliaries: Fluorinated oxazolidines (FOX) have been developed as effective chiral auxiliaries. cyu.fracs.org For example, the alkylation of an amide enolate derived from a trifluoromethylated oxazolidine (B1195125) chiral auxiliary proceeds with high diastereoselectivity, providing a route to enantiopure β2-amino acids and γ-amino alcohols. acs.org N-tert-butylsulfinyl imines are another class of chiral auxiliaries used in the stereoselective synthesis of fluorinated chiral amines, which can be precursors to fluorinated alcohols. cas.cn

Chiral Catalysts: Transition metal complexes with chiral ligands are widely used for asymmetric hydrogenations and other transformations. For instance, palladium(II) trifluoroacetate (B77799) in combination with the chiral ligand BINAP has been used to catalyze the asymmetric hydrogenation of γ-fluorinated iminoesters in fluorinated alcohol solvents, yielding chiral fluoro amino acid derivatives with high enantioselectivity. dicp.ac.cn Iridium complexes with chiral azabicyclo-thiazole-phosphine ligands have also proven effective for the asymmetric hydrogenation of fluorinated allylic alcohols to produce chiral 1,2-fluorohydrins. rsc.orgrsc.org Proline and its derivatives can act as organocatalysts in reactions like the cross-Mannich reaction to produce fluorinated γ-amino alcohols with high diastereo- and enantioselectivity. acs.orgnih.gov

Development of Asymmetric Methodologies Towards Related Analogs

Significant progress has been made in developing asymmetric methodologies to access a variety of chiral fluorinated alcohol analogs.

Dynamic Kinetic Resolution (DKR): This powerful strategy allows for the conversion of a racemic mixture of starting materials into a single, highly enantioenriched product. acs.orgchemrxiv.org DKR based on Noyori–Ikariya asymmetric transfer hydrogenation has been successfully applied to the synthesis of homochiral β-CF3, β-SCF3, and β-OCF3 benzylic alcohols from racemic α-substituted ketones, achieving excellent enantio- and diastereoselectivity. acs.orgchemrxiv.org

Organocatalytic Approaches: Organocatalysis provides a metal-free alternative for asymmetric synthesis. For example, the organocatalytic α-fluorination of aldehydes can lead to the formation of chiral β-fluoroalcohols. nih.gov

Chemoenzymatic Methods: The combination of chemical synthesis and enzymatic reactions offers a powerful tool for creating chiral fluorinated alcohols. For instance, α-halogenated ketones can be prepared chemically and then subsequently reduced enantioselectively using an alcohol dehydrogenase to yield chiral alcohols with high enantiomeric excess. d-nb.info

Table 1: Summary of Synthetic Methodologies for Fluorinated Alcohols

| Methodology | Description | Key Reagents/Catalysts | Advantages | Reference(s) |

|---|---|---|---|---|

| Convergent Synthesis | Assembly of pre-synthesized fragments in later stages. | Mesylates, Grignard reagents | Efficiency, avoids lengthy linear syntheses | tubitak.gov.trtubitak.gov.trrsc.org |

| Trifluoromethylation | Introduction of the CF3 group. | Ruppert-Prakash reagent, trifluoromethylchalcogenium salts, NaSO2CF3/TBHP | Direct installation of the key functional group | wikipedia.orgillinois.eduvt.eduwikipedia.org |

| Carboxylic Acid Reduction | Conversion of carboxylic acids to primary alcohols. | LiAlH4, BH3/THF | Forms the primary alcohol functionality | chemistrysteps.comlibretexts.orgntu.edu.sgyoutube.comresearchgate.net |

| Chiral Auxiliaries | Use of chiral molecules to direct stereochemistry. | Fluorinated oxazolidines (FOX), N-tert-butylsulfinyl imines | High diastereoselectivity | cyu.fracs.orgcas.cn |

| Chiral Catalysis | Use of chiral catalysts to induce enantioselectivity. | Pd/BINAP, Ir-phosphine complexes, Proline | High enantioselectivity, catalytic amounts needed | dicp.ac.cnrsc.orgrsc.orgacs.orgnih.gov |

| Dynamic Kinetic Resolution | Conversion of a racemate to a single enantiomer. | Noyori–Ikariya catalysts | Excellent enantio- and diastereoselectivity | acs.orgchemrxiv.org |

| Organocatalysis | Metal-free asymmetric synthesis. | Proline, chiral secondary amines | Avoids use of potentially toxic metals | acs.orgnih.govnih.gov |

| Chemoenzymatic Synthesis | Combination of chemical and enzymatic steps. | Alcohol dehydrogenases | High enantioselectivity under mild conditions | d-nb.info |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1-phenyl-6,6,6-trifluoro-1-hexanol |

| 3,5-dihydroxybenzyl alcohol |

| 5-iodo-1,1,1-trifluoropentane |

| This compound |

| Benzaldehyde |

| Borane |

| Lithium aluminum hydride |

| N-tert-butylsulfinyl imines |

| Sodium borohydride |

| Sodium triflinate |

| tert-butyl hydroperoxide |

Green Chemistry Approaches and Sustainable Synthesis of this compound

The development of environmentally benign synthetic routes is a central focus of modern chemistry. For specialized compounds like this compound, the principles of green chemistry guide the innovation of processes that are safer, more efficient, and have a reduced environmental footprint. These approaches prioritize the use of non-hazardous materials, energy efficiency, and waste minimization. gcande.org Key strategies include the implementation of solvent-free reaction conditions, the development of highly efficient catalytic systems, and the maximization of atom economy. gcande.org

Solvent-Free and Catalytic Processes

The reduction or elimination of volatile organic solvents is a cornerstone of green synthetic chemistry. Solvent-free, or neat, reactions offer significant environmental benefits, including reduced waste, lower costs, and simplified purification procedures. d-nb.info Furthermore, these conditions can often lead to faster reaction rates due to higher reactant concentrations. d-nb.info

Catalytic advancements are crucial for developing sustainable synthetic methods. The use of catalysts, particularly in small quantities, is preferred over stoichiometric reagents as it minimizes waste. epa.gov While specific catalytic systems for the direct synthesis of this compound are not extensively detailed in publicly available research, principles can be drawn from transformations of similar alcohols. For instance, ruthenium-based catalysts have shown high efficacy in a wide range of synthetic applications involving alcohols, such as dehydrogenation and amination. arabjchem.org The "borrowing hydrogen" or "hydrogen autotransfer" strategy is a powerful catalytic concept where an alcohol is temporarily dehydrogenated to form a reactive intermediate, which then participates in a desired reaction before being hydrogenated back, with water being the only byproduct. csic.es This atom-efficient method avoids the direct use of hydrogen gas and is applicable to the synthesis of more complex molecules from alcohols. csic.es

Microwave-assisted synthesis (MAS) represents another green technological advancement. By directly heating the reaction mixture, MAS can dramatically reduce reaction times from hours to minutes, often leading to higher yields and minimizing the need for traditional solvents. mdpi.com

| Green Approach | Principle | Relevance to Alcohol Synthesis | Key Advantages |

| Solvent-Free Synthesis | Conducting reactions without a solvent medium. | Reduces or eliminates the use of volatile organic compounds (VOCs). | Minimized waste, simplified workup, increased reaction speed, lower cost. d-nb.info |

| Homogeneous Catalysis | Using soluble catalysts, such as organometallic complexes (e.g., Ru, Ir, Pd). arabjchem.orgluc.edursc.org | Enables reactions like dehydrogenation, amination, and coupling under mild conditions. arabjchem.orgcsic.es | High selectivity, efficiency at low loadings, well-defined mechanisms. |

| Heterogeneous Catalysis | Using solid-phase catalysts (e.g., metals on carbon support like Ru/C). researchgate.net | Facilitates reactions such as reductive amination of diols. researchgate.net | Easy separation and recycling of the catalyst, suitability for continuous flow processes. |

| Microwave-Assisted Synthesis (MAS) | Utilizing microwave energy to heat reactions. | Accelerates reactions involving alcohols, often allowing for solvent-free conditions. mdpi.com | Drastically reduced reaction times, improved yields, energy efficiency. mdpi.com |

Atom Economy and Sustainable Synthesis Strategies

Atom economy is a fundamental concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.com Reactions with high atom economy, such as addition or rearrangement reactions, are inherently less wasteful. In contrast, substitution or elimination reactions often generate stoichiometric byproducts, leading to lower atom economy and more waste. gcande.orgjocpr.com

Sustainable synthesis strategies for fluorinated alcohols focus on several key areas:

Greener Reagents: Replacing hazardous or toxic reagents with safer alternatives is paramount. For instance, in related syntheses, traditional heavy-metal oxidants are being replaced by cleaner options like Trichloroisocyanuric acid (TCCA), whose byproduct can be recovered and reused.

Renewable Feedstocks: A long-term goal for sustainable chemistry is the use of starting materials derived from renewable biomass rather than petrochemical sources. For example, research has demonstrated the production of 1-hexanol (B41254) from the fermentation of waste biomass, providing a more sustainable starting point for subsequent chemical modifications.

Deoxyfluorination: The direct conversion of alcohols to fluoroalkanes is a key transformation. While often requiring harsh reagents, newer methods are being explored. A proof-of-principle study demonstrated the use of a reagent prepared from triphenylphosphine (B44618) and the greenhouse gas sulfur hexafluoride (SF₆) for the deoxyfluorination of 1-hexanol, offering a potential route to valorize a waste product. rsc.org

| Sustainability Principle | Description | Example Application in Alcohol Synthesis |

| High Atom Economy | Maximizing the incorporation of reactant atoms into the final product. jocpr.com | Using addition reactions like catalytic hydrogenation, which theoretically have 100% atom economy. jocpr.com |

| Use of Renewable Feedstocks | Sourcing starting materials from biomass instead of fossil fuels. | Production of 1-hexanol via fermentation of waste biomass like grape pomace. |

| Benign Reagents | Replacing hazardous chemicals with safer, more environmentally friendly alternatives. | Employing Trichloroisocyanuric acid (TCCA) for oxidation, as the byproduct is recyclable. |

| Waste Valorization | Converting waste products into valuable chemicals. | Using captured sulfur hexafluoride (SF₆) to create a deoxyfluorination reagent for alcohols. rsc.org |

Chemical Reactivity and Transformative Chemistry of 6,6,6 Trifluoro 1 Hexanol

Nucleophilic Reactivity of the Hydroxyl Group in 6,6,6-Trifluoro-1-hexanol Derivatives

The oxygen atom of the hydroxyl group in this compound possesses lone pairs of electrons, making it a potent nucleophile. This nucleophilicity is the basis for a wide array of functionalization reactions, allowing for the synthesis of a diverse range of derivatives. The strong electron-withdrawing nature of the distal CF3 group has a modest, but notable, inductive effect that influences the acidity of the hydroxyl proton and the reactivity of the C-O bond.

Esterification: The conversion of this compound to its corresponding esters is a fundamental transformation, achievable under various conditions. The classic Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis, is a common method. This reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess or water is removed as it is formed.

A milder and often more efficient method for esterification is the Mitsunobu reaction. wikipedia.orgorganic-chemistry.org This reaction utilizes triphenylphosphine (B44618) (PPh3) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD), to activate the alcohol. wikipedia.org The alcohol's hydroxyl group is converted into a good leaving group (an oxyphosphonium salt), which is then displaced by the carboxylate nucleophile. organic-chemistry.org This method proceeds under neutral conditions and at room temperature, making it suitable for substrates with acid-sensitive functional groups.

Interactive Data Table: Comparison of Esterification Methods for this compound

| Feature | Fischer Esterification | Mitsunobu Reaction |

|---|---|---|

| Reagents | Carboxylic Acid, Strong Acid Catalyst (e.g., H₂SO₄) | Carboxylic Acid, PPh₃, DEAD or DIAD |

| Conditions | Typically requires heat (reflux) | Often performed at 0 °C to room temperature |

| Byproducts | Water | Triphenylphosphine oxide, reduced azodicarboxylate |

| Key Advantage | Low cost of reagents, suitable for large scale | Mild, neutral conditions, high yields |

| Consideration | Equilibrium reaction, may require water removal | Stoichiometric amounts of reagents and byproducts |

Etherification: The synthesis of ethers from this compound can be accomplished through methods like the Williamson ether synthesis. This process involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide. This highly nucleophilic alkoxide then displaces a halide from an alkyl halide in an S_N2 reaction to form the ether. For the synthesis of symmetrical di-(6,6,6-trifluorohexyl) ether, acid-catalyzed dehydration can be employed, though this method can also lead to elimination byproducts (alkenes).

The nucleophilic hydroxyl group of this compound can react with various electrophiles to form derivatives containing sulfur, nitrogen, and phosphorus.

Sulfur Derivatives: A common and important class of sulfur derivatives are sulfonate esters, such as tosylates and mesylates. These are prepared by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl), respectively, in the presence of a base like pyridine. The resulting sulfonate is an excellent leaving group, far superior to the original hydroxyl group, making it a key intermediate for subsequent nucleophilic substitution reactions. Additionally, the alcohol can be converted to a 6,6,6-trifluoro-1-hexanethiol. A typical synthetic route involves converting the alcohol to the corresponding bromide, followed by reaction with thiourea (B124793) and subsequent hydrolysis to yield the thiol. prepchem.com

Nitrogen Derivatives: The Mitsunobu reaction is a powerful tool for forming C-N bonds. organic-chemistry.org Using nitrogen nucleophiles such as phthalimide (B116566) or hydrazoic acid (HN₃) in a Mitsunobu reaction with this compound allows for the synthesis of protected primary amines or azides, respectively. The azide (B81097) can then be readily reduced to the corresponding primary amine.

Phosphorus Derivatives: The interaction of this compound with phosphorus reagents is central to several key transformations. In the Mitsunobu and Appel reactions, the alcohol attacks a trivalent phosphorus compound (e.g., triphenylphosphine) to form an oxyphosphonium salt intermediate. organic-chemistry.orgacs.org This intermediate activates the hydroxyl group, facilitating its displacement. Recent research has also explored the photochemical reaction of phosphines with sulfur hexafluoride (SF₆) to generate difluorophosphoranes, which are versatile fluorinating reagents that can be derived from phosphine (B1218219) sulfides formed in reactions potentially involving alcohol activation. rsc.org

Direct cleavage of the C-O bond in an alcohol is challenging due to the poor leaving group ability of the hydroxide (B78521) ion (OH⁻). Therefore, strategies for C-O bond cleavage invariably begin with functionalization of the hydroxyl group to convert it into a better leaving group.

The methods described previously, such as conversion to tosylates, mesylates, or oxyphosphonium intermediates (via Mitsunobu or Appel reactions), are the primary strategies for C-O bond functionalization. Once functionalized, the C-O bond can be cleaved through various reactions:

Nucleophilic Substitution: A tosylated or mesylated derivative of this compound can undergo an S_N2 reaction with a wide range of nucleophiles (e.g., halides, cyanide, azides), resulting in the cleavage of the C-OTs or C-OMs bond and formation of a new carbon-nucleophile bond.

Deoxygenative Halogenation: Reagent systems such as triphenylphosphine combined with 1,2-dihaloethanes can achieve the direct conversion of the alcohol to the corresponding alkyl halide, effectively cleaving the C-O bond and forming a C-X bond (where X = Cl, Br, I). acs.org

Electrosynthesis: Modern electrochemical methods offer alternative pathways for C-O bond activation. These techniques can facilitate cleavage through electrochemically driven redox events, either by direct electron transfer to the substrate or through mediators. nih.gov

Oxidation and Reduction Chemistry at the Primary Alcohol Position

The primary alcohol functional group in this compound is readily susceptible to both oxidation and, in its derivatized forms, reduction.

The oxidation of this compound can be controlled to selectively yield either the corresponding aldehyde (6,6,6-trifluorohexanal) or carboxylic acid (6,6,6-trifluorohexanoic acid). The choice of product depends on the oxidant and the reaction conditions.

Oxidation to Aldehydes: To stop the oxidation at the aldehyde stage, milder oxidizing agents are required, and the reaction must be performed under anhydrous conditions. Pyridinium chlorochromate (PCC) is a classic reagent for this transformation. The reaction is typically carried out in a solvent like dichloromethane (B109758) (CH₂Cl₂). The absence of water prevents the formation of the hydrate (B1144303) intermediate, which is susceptible to over-oxidation.

Oxidation to Carboxylic Acids: Stronger oxidizing agents and aqueous conditions are used to achieve full oxidation to the carboxylic acid. Common reagents include potassium dichromate (K₂Cr₂O₇) or chromium trioxide (CrO₃) in the presence of aqueous sulfuric acid (Jones reagent). The reaction is often performed under reflux to ensure the intermediate aldehyde is fully oxidized.

Interactive Data Table: Selective Oxidation of this compound

| Target Product | Reagent(s) | Typical Conditions | Key Consideration |

|---|---|---|---|

| 6,6,6-Trifluorohexanal | Pyridinium Chlorochromate (PCC) | Anhydrous CH₂Cl₂, Room Temperature | Prevents over-oxidation to the carboxylic acid |

| 6,6,6-Trifluorohexanoic acid | K₂Cr₂O₇ / H₂SO₄ (aq) | Heating under reflux | Excess oxidant ensures complete oxidation |

Reductive Transformations: While this compound itself cannot be further reduced, its oxidized derivatives can be readily transformed back to the alcohol. Esters, carboxylic acids, and aldehydes derived from the parent alcohol can be reduced to this compound using powerful hydride-donating reagents. Lithium aluminum hydride (LAH, LiAlH₄) is a potent and common choice for reducing esters and carboxylic acids to primary alcohols. davuniversity.orglibretexts.org The reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide. commonorganicchemistry.com

Deoxygenation Pathways: Deoxygenation involves the complete removal of the hydroxyl group, replacing it with a hydrogen atom to yield 1,1,1-trifluorohexane. This transformation requires a two-step process. First, the hydroxyl group is functionalized into a good leaving group, typically a tosylate, as described in section 3.1.2. In the second step, the tosylate is reduced. A strong hydride reagent, such as Lithium Aluminum Hydride, can displace the tosylate group, resulting in the formation of the alkane. acs.org This pathway provides a method to convert the fluorinated alcohol into the corresponding fluorinated alkane.

Reactivity of the Trifluoromethyl Group and Adjacent Hydrocarbons

The trifluoromethyl (CF3) group in this compound is a dominant feature, profoundly influencing the molecule's chemical behavior. Its strong electron-withdrawing nature and the high strength of the C-F bonds render this moiety relatively inert, yet it also activates adjacent positions to certain chemical transformations.

C-F Bond Activation and Functionalization

The activation of carbon-fluorine bonds is a significant challenge in organic chemistry due to their high bond dissociation energy. The C-F bonds in the trifluoromethyl group of this compound are particularly robust. However, advances in catalysis have provided pathways for their activation, often under specific and demanding conditions. Transition metal complexes and metal-free systems have been developed for C-F activation, primarily in aromatic compounds, but the principles can be extended to aliphatic systems. mdpi.com For instance, electron-rich palladium complexes have been shown to facilitate the oxidative addition of C-F bonds. mdpi.com

Another strategy involves the use of strong Brønsted or Lewis acids to activate C-F bonds under harsh conditions. frontiersin.org A milder approach utilizes hexafluoroisopropanol (HFIP) as a hydrogen bond donor to the fluorine atom, destabilizing the C-F bond and facilitating the generation of a carbocation. frontiersin.org More recently, visible-light photoredox catalysis has emerged as a powerful tool for the selective cleavage of a single C-F bond in trifluoromethyl ketones, a transformation assisted by HFIP. nih.gov This method involves the single-electron reduction of the trifluoromethyl group to generate a difluoromethyl radical, which can then participate in C-C bond formation. nih.gov

Table 1: Selected Methods for C-F Bond Activation Relevant to Trifluoromethyl Groups

| Method | Catalyst/Reagent | Conditions | Substrate Type | Reference |

|---|---|---|---|---|

| Transition Metal Catalysis | Pd(0)BrettPhos | Varies | Fluoro-aromatics | mdpi.com |

| Lewis/Brønsted Acid | Strong Acids | Harsh | Alkyl fluorides | frontiersin.org |

| Hydrogen Bonding | Hexafluoroisopropanol (HFIP) | Mild | Benzylic fluorides | frontiersin.org |

| Photoredox Catalysis | Iridium or other photocatalysts | Visible light, HFIP | Trifluoromethyl ketones | nih.gov |

Radical and Photochemical Transformations Involving Fluorinated Moieties

The trifluoromethyl group significantly influences the radical and photochemical reactivity of this compound. While the CF3 group itself is generally resistant to radical attack, its presence affects reactions at adjacent carbon atoms. The formation of radicals at the C-5 position, alpha to the CF3 group, is a key consideration.

Photoredox catalysis offers a modern avenue for such transformations. For example, a copper metallaphotoredox-mediated direct deoxytrifluoromethylation of alcohols has been reported, which essentially reverses the structure of this compound by forming a C(sp3)–CF3 bond from an alcohol. princeton.edunih.gov The mechanism involves the activation of the alcohol, single-electron transfer (SET) initiated by a photocatalyst, and the generation of an alkyl radical which is then trapped by a CF3 source. nih.gov Understanding these pathways provides insight into the stability and potential radical transformations of the C-C bond adjacent to the CF3 group in this compound.

Furthermore, photoinduced radical relay processes can be used to synthesize α-CF3 ketones, highlighting the potential for radical addition to unsaturated systems near a trifluoromethyl group. chinesechemsoc.org These reactions often involve the generation of a CF3 radical from a precursor, which then initiates a radical chain process. chinesechemsoc.org Radical trapping experiments have confirmed the involvement of radical pathways in these transformations. chinesechemsoc.org The inductive effect of the trifluoromethyl group can also influence the acidity of the hydroxyl group, which in turn affects its reactivity in various chemical environments. nih.gov

Coupling Reactions and Complex Ligand Design Involving this compound Derivatives

The dual functionality of this compound—a primary alcohol and a terminal trifluoromethyl group—makes it a valuable building block for more complex molecules through derivatization and subsequent coupling reactions.

Cross-Coupling Reactions Utilizing Derivatives

The hydroxyl group of this compound can be readily converted into a variety of leaving groups (e.g., tosylate, mesylate, or halide) to prepare it for cross-coupling reactions. These derivatives can then be used in well-established reactions like the Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings to form new carbon-carbon or carbon-heteroatom bonds.

For instance, a derivative such as 6,6,6-trifluoro-1-iodohexane could be coupled with various organoboron compounds in a Suzuki-Miyaura reaction. researchgate.netsemanticscholar.org These reactions are typically catalyzed by palladium complexes with suitable phosphine ligands. semanticscholar.org The efficiency of such solid-state cross-coupling reactions can sometimes be enhanced by olefin additives, which may act as dispersants for the palladium catalyst. researchgate.net

Table 2: Potential Cross-Coupling Reactions for this compound Derivatives

| Reaction Name | Derivative of this compound | Coupling Partner | Catalyst System (Example) | Resulting Bond |

|---|---|---|---|---|

| Suzuki-Miyaura | 6,6,6-Trifluorohexyl bromide/iodide | Aryl/vinyl boronic acid | Pd(OAc)2 / DavePhos | C(sp3)-C(sp2) |

| Sonogashira | 6,6,6-Trifluorohexyl iodide | Terminal alkyne | PdCl2(PPh3)2 / CuI | C(sp3)-C(sp) |

| Buchwald-Hartwig | 6,6,6-Trifluorohexyl bromide | Amine / Aniline | Pd2(dba)3 / BINAP | C(sp3)-N |

| Negishi | 6,6,6-Trifluorohexyl iodide | Organozinc reagent | Pd(PPh3)4 | C(sp3)-C(sp2/sp3) |

Chelation and Coordination Chemistry for Catalytic Applications

The hydroxyl group of this compound serves as a synthetic handle for the construction of ligands for coordination chemistry and catalysis. By reacting the alcohol with appropriate linkers and coordinating groups, it is possible to design novel ligands whose properties are modulated by the distal trifluoromethyl group.

For example, this compound can be incorporated into tripodal ligand architectures. rsc.orgnih.govnih.gov Such molecules with threefold symmetry are valuable in supramolecular chemistry and for the synthesis of cryptands and cages. rsc.orgnih.gov The trifluoromethyl groups can impart specific electronic properties and influence the lipophilicity and stability of the resulting metal complexes. The synthesis of Schiff base ligands is another common strategy, where an aldehyde or ketone is condensed with an amine. nih.govekb.eg Derivatives of this compound, such as the corresponding amine, could be used to create fluorinated Schiff base ligands capable of coordinating with various transition metals. The coordination of such ligands to metal ions like Co(II), Ni(II), and Cu(II) can lead to complexes with defined geometries, such as octahedral or square planar, which are central to their catalytic activity. ekb.eg The electron-withdrawing CF3 group can affect the Lewis acidity of the metal center, potentially enhancing catalytic performance in various reactions.

Advanced Spectroscopic and Computational Investigations of 6,6,6 Trifluoro 1 Hexanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination and investigation of the dynamic properties of molecules like 6,6,6-Trifluoro-1-hexanol. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformational behavior of the molecule in solution.

One-dimensional NMR experiments involving ¹H, ¹³C, and ¹⁹F nuclei provide fundamental insights into the electronic structure of this compound. Each nucleus resonates at a specific frequency (chemical shift, δ) that is highly sensitive to its local electronic environment, which is influenced by factors such as electronegativity of neighboring atoms and bond anisotropy.

¹H NMR: The proton NMR spectrum displays distinct signals for each chemically non-equivalent proton in the aliphatic chain and the hydroxyl group. The protons closer to the electronegative oxygen atom (at C1) are deshielded and appear at a lower field (higher δ value), while protons closer to the electron-withdrawing trifluoromethyl (CF₃) group are also influenced.

¹³C NMR: The carbon NMR spectrum provides information on the carbon backbone. The carbon atom bonded to the hydroxyl group (C1) and the carbon of the trifluoromethyl group (C6) are particularly diagnostic. The C6 signal is split into a quartet due to one-bond coupling with the three fluorine atoms.

¹⁹F NMR: As ¹⁹F is a spin-½ nucleus with 100% natural abundance, ¹⁹F NMR is highly sensitive. The spectrum for this compound is expected to show a single signal for the three equivalent fluorine atoms of the CF₃ group. This signal will be split into a triplet due to coupling with the two adjacent protons on C5.

The following table summarizes the predicted chemical shifts and key coupling constants for this compound.

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | H-1 (CH₂OH) | ~3.65 | t | J(H1-H2) ≈ 6.6 |

| ¹H | H-2 (CH₂) | ~1.58 | p | J(H2-H1, H2-H3) ≈ 6.8 |

| ¹H | H-3 (CH₂) | ~1.40 | p | J(H3-H2, H3-H4) ≈ 7.0 |

| ¹H | H-4 (CH₂) | ~1.65 | p | J(H4-H3, H4-H5) ≈ 7.5 |

| ¹H | H-5 (CH₂CF₃) | ~2.15 | m | - |

| ¹H | OH | Variable | s (br) | - |

| ¹³C | C-1 (CH₂OH) | ~62.5 | - | - |

| ¹³C | C-2 (CH₂) | ~32.0 | - | - |

| ¹³C | C-3 (CH₂) | ~21.5 | - | - |

| ¹³C | C-4 (CH₂) | ~28.8 | t | ²J(C4-F) ≈ 4.0 |

| ¹³C | C-5 (CH₂CF₃) | ~30.5 | q | ²J(C5-F) ≈ 25.0 |

| ¹³C | C-6 (CF₃) | ~127.0 | q | ¹J(C6-F) ≈ 277.0 |

| ¹⁹F | CF₃ | ~ -65.0 (rel. to CFCl₃) | t | ³J(F-H5) ≈ 10.0 |

Two-dimensional (2D) NMR experiments are crucial for establishing the precise connectivity of atoms within the molecule, confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. For this compound, a COSY spectrum would show cross-peaks connecting adjacent methylene (B1212753) groups along the chain: H-1 with H-2, H-2 with H-3, H-3 with H-4, and H-4 with H-5, confirming the linear hexanol backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). An HSQC spectrum would display cross-peaks linking the ¹H signal of each methylene group (H-1 to H-5) to the ¹³C signal of its corresponding carbon (C-1 to C-5), providing unambiguous assignment of the carbon backbone.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique detects longer-range correlations between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). This is vital for connecting molecular fragments. Key HMBC correlations for this compound would include:

The hydroxyl proton (OH) to C-1.

Protons on C-1 to C-2 and C-3.

Protons on C-5 to C-4, C-3, and, most importantly, to the trifluoromethyl carbon (C-6), confirming the placement of the CF₃ group at the end of the chain.

Variable temperature (VT) NMR studies provide insight into the dynamic processes occurring in a molecule, such as conformational changes or hindered bond rotations. For this compound, VT-NMR can be used to study the rotational dynamics around the C-C single bonds.

At room temperature, the rotation around these bonds is typically fast on the NMR timescale, resulting in sharp, time-averaged signals. As the temperature is lowered, the rate of this rotation decreases. If the energy barrier to rotation is sufficiently high, the exchange between different rotational isomers (rotamers) can become slow on the NMR timescale. This would lead to the broadening of NMR signals, followed by their decoalescence into separate sets of signals for each distinct conformer at very low temperatures. Analysis of these spectral changes allows for the calculation of the activation energy (ΔG‡) for bond rotation, providing quantitative data on the molecule's conformational flexibility.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Hydrogen Bonding Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and provide a unique "fingerprint" that is characteristic of the molecule's structure and intermolecular interactions.

The IR and Raman spectra of this compound are dominated by characteristic vibrations of its functional groups.

Trifluoromethyl (CF₃) Group: The CF₃ group gives rise to very strong and characteristic absorption bands in the IR spectrum due to the large change in dipole moment during C-F bond vibrations. These include:

Symmetric C-F Stretching (ν_s(CF₃)): Typically appears as a strong band in the 1100-1200 cm⁻¹ region.

Asymmetric C-F Stretching (ν_as(CF₃)): Usually observed as a very intense, broad band in the 1200-1350 cm⁻¹ range.

Deformation Modes (δ(CF₃)): Bending and rocking modes of the CF₃ group appear at lower frequencies, generally between 500 and 800 cm⁻¹.

Hydroxyl (OH) Group: The hydroxyl group vibrations are highly sensitive to their environment.

O-H Stretching (ν(OH)): This is one of the most diagnostic bands. In the absence of hydrogen bonding (e.g., in the gas phase or a very dilute solution in a non-polar solvent), it appears as a sharp, relatively weak band around 3600-3650 cm⁻¹.

C-O Stretching (ν(C-O)): This mode is observed as a strong band in the 1000-1100 cm⁻¹ region.

O-H Bending (δ(O-H)): This vibration typically appears in the 1300-1450 cm⁻¹ range.

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| O-H Stretch (H-bonded) | -OH | 3200 - 3400 | Strong, Broad | Weak |

| O-H Stretch (Free) | -OH | 3600 - 3650 | Medium, Sharp | Medium, Sharp |

| C-H Stretch | -CH₂- | 2850 - 2960 | Strong | Strong |

| Asymmetric C-F Stretch | -CF₃ | 1200 - 1350 | Very Strong | Medium |

| Symmetric C-F Stretch | -CF₃ | 1100 - 1200 | Strong | Strong |

| C-O Stretch | C-OH | 1000 - 1100 | Strong | Weak |

| CF₃ Deformation | -CF₃ | 500 - 800 | Medium | Medium |

In the condensed phase (liquid or solid), this compound molecules associate through intermolecular hydrogen bonds, where the hydroxyl group of one molecule acts as a proton donor and the oxygen of another acts as an acceptor. Vibrational spectroscopy is exceptionally well-suited to study this phenomenon.

The formation of a hydrogen bond weakens the O-H covalent bond. This weakening is directly observable in the IR spectrum as a significant red-shift (a shift to lower frequency) of the O-H stretching band from its "free" position (~3650 cm⁻¹) to a much lower value, typically in the 3200-3400 cm⁻¹ range. Concurrently, the intensity of this band increases dramatically, and it becomes significantly broadened. The breadth of the band reflects the distribution of different hydrogen bond strengths and geometries within the liquid, representing a snapshot of the dynamic hydrogen-bonded network. The strong electron-withdrawing nature of the terminal CF₃ group increases the acidity of the hydroxyl proton, potentially leading to stronger hydrogen bonding compared to non-fluorinated hexanol.

Mass Spectrometry Methodologies for Fragmentation Pathway Analysis and Isotope Labeling Studies

Mass spectrometry serves as a cornerstone technique for the structural elucidation of molecules by analyzing the mass-to-charge ratio of ions. For fluorinated compounds like this compound, specific mass spectrometric methodologies are employed to understand their ionization behavior and fragmentation pathways, which are significantly influenced by the presence of the highly electronegative fluorine atoms.

High-resolution mass spectrometry (HRMS) is indispensable for determining the elemental composition of ions with high accuracy and confidence. researchgate.net Unlike nominal mass measurements, HRMS can distinguish between ions with very similar integer masses (isobars) by measuring their mass-to-charge ratio (m/z) to several decimal places. This precision allows for the unambiguous assignment of an elemental formula to the molecular ion and its fragments.

In the analysis of fluorinated alcohols, derivatization is often employed to increase volatility for gas chromatography-mass spectrometry (GC-MS) analysis. nih.gov For instance, in a study on trimethylsilyl (B98337) (TMS) derivatized fluorinated alcohols, a high-resolution time-of-flight (TOF) mass spectrometer was used to confirm the elemental composition of key fragment ions. nih.gov For a related compound, the TMS derivative of 4,4,5,5,5-pentafluoro-1-pentanol, HRMS was crucial in identifying an unusual fragment ion. nih.gov The accurate mass measurement confirmed a specific elemental formula, which would not have been possible with low-resolution mass spectrometry. nih.gov This capability is directly applicable to the study of this compound and its derivatives to confidently identify fragment structures.

Table 1: Example of Accurate Mass Determination for a Fragment Ion of a Derivatized Fluoroalkanol

| Measured m/z | Proposed Elemental Formula | Calculated Mass (Da) | Mass Accuracy (ppm) | Reference |

|---|---|---|---|---|

| 139.0365 | C₅H₆F₃O⁺ | 139.0365 | <1 | nih.gov |

Tandem mass spectrometry, or MS/MS, is a powerful technique used to investigate the fragmentation pathways of ions. In an MS/MS experiment, a specific precursor ion is selected, subjected to fragmentation through methods like collision-induced dissociation (CID), and the resulting product ions are mass-analyzed. uni-saarland.de This process provides direct evidence of parent-daughter ion relationships, which is essential for piecing together complex fragmentation mechanisms.

The fragmentation of alcohols typically proceeds via two main pathways: α-cleavage (breaking the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule). libretexts.org However, the presence of a trifluoromethyl group significantly alters the fragmentation behavior. In studies of TMS-derivatized fluorinated alcohols, unusual fragmentation patterns were observed that are not typical for their non-fluorinated counterparts. nih.gov For example, a major fragment ion corresponding to [M-111]⁺ was identified in several compounds. nih.gov MS/MS experiments were critical in proposing a fragmentation mechanism for this ion, suggesting the formation of a stable five-membered ring intermediate. nih.gov This unique pathway is influenced by the location of the fluorine atoms relative to the silylated hydroxyl group. nih.gov

For this compound, MS/MS studies would be expected to reveal characteristic losses involving the trifluoromethyl group and rearrangements influenced by the fluorine atoms, alongside the more typical alcohol fragmentations. The fragmentation would likely involve cleavage of the C-C bonds along the alkyl chain and potential losses of HF or other fluorine-containing neutral species. whitman.edu

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry provides invaluable insights into the molecular properties and behavior of compounds like this compound, complementing experimental data with detailed molecular-level information.

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are used to solve the molecular Schrödinger equation, providing fundamental information about electronic structure and molecular geometry. nih.gov DFT methods, like the popular B3LYP functional, offer a good balance between computational cost and accuracy for many molecular systems. researchgate.net Ab initio methods, such as Møller-Plesset perturbation theory (e.g., MP2), are derived directly from theoretical principles without empirical parameters and can provide highly accurate results. researchgate.net

Table 2: Representative Levels of Theory Used for Geometrical Optimization of a Related Fluoroalkanol (4,4,4-trifluoro-1-butanol)

| Computational Method | Basis Set | Purpose | Reference |

|---|---|---|---|

| B3LYP-D3(BJ) | def2-TZVP | Verification of minima | researchgate.net |

| B3LYP-D3(BJ) | 6-311++G(2d,p) | Verification of minima | researchgate.net |

| MP2 | 6-311++G(2d,p) | Verification of minima | researchgate.net |

Molecules with flexible alkyl chains, like this compound, can exist in multiple spatial arrangements or conformations. Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and to map the energy landscape that governs their interconversion. utdallas.edu

Computational chemistry can be used to model the pathways of chemical reactions, providing insights into reaction mechanisms and kinetics. This involves calculating the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy and thus the rate of the reaction.

For derivatives of this compound, this approach can be applied to understand various chemical transformations. For example, kinetic modeling studies have been performed on the combustion and oxidation of 1-hexanol (B41254). researchgate.netscholaris.ca These studies involve developing detailed chemical kinetic mechanisms and using computational methods to calculate the rate coefficients for elementary reaction steps, such as hydrogen abstraction by radicals. researchgate.net By analogy, reaction pathway modeling for this compound derivatives could be used to investigate their atmospheric degradation, metabolic pathways, or performance as solvents or reagents in chemical synthesis. Such models would elucidate how the trifluoromethyl group affects bond dissociation energies and the stability of reaction intermediates and transition states.

Applications of 6,6,6 Trifluoro 1 Hexanol As a Key Synthetic Building Block

Precursor in the Synthesis of Fluorinated Pharmaceuticals and Agrochemicals

The incorporation of fluorine into bioactive molecules is a widely adopted strategy in the design of pharmaceuticals and agrochemicals. Fluorine and fluorine-containing groups can significantly alter the physicochemical and biological properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to target proteins. 6,6,6-Trifluoro-1-hexanol serves as a key intermediate for introducing a trifluorohexyl group, which can enhance the efficacy of active compounds.

The hydroxyl group of this compound allows for its straightforward incorporation into more complex molecules through the formation of ester or ether linkages. These reactions are fundamental in medicinal and agrochemical synthesis.

Ester Linkages: Esterification is a common method for linking molecular fragments. While specific examples detailing the esterification of this compound for bioactive compounds are not prevalent in readily available literature, the general principle of the Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a standard synthetic route. researchgate.netresearchgate.net The Yamaguchi esterification is another powerful method for the synthesis of complex esters from alcohols and carboxylic acids, particularly in the context of natural product synthesis. nih.gov

Ether Linkages: The synthesis of ether-linked derivatives using fluorinated alcohols is a documented strategy in drug discovery. For instance, the synthesis of 1-Bromo-4-((6,6,6-trifluorohexyl)oxy)benzene has been described, which serves as a precursor for more complex molecules with potential anti-malarial activity. lfrueh.com This demonstrates the utility of the trifluorohexyl group in forming stable ether bonds in bioactive scaffolds.

A notable example of the incorporation of the trifluorohexyl moiety is in the synthesis of purine-scaffold compounds. Specifically, 8-((3,5-Dichlorophenyl)thio)-9-(6,6,6-trifluorohexyl)-9H-purin-6-amine has been synthesized as part of a structure-activity relationship study targeting the endoplasmic reticulum Hsp90 paralog Grp94, which is a target in cancer therapy. nih.gov Additionally, the trifluorohexyl group has been used in the synthesis of potent and metabolically stable anandamide analogs, which are of interest for their therapeutic potential. acs.org

| Compound Class | Synthetic Strategy | Potential Application |

|---|---|---|

| Purine Analogs | Alkylation of a purine derivative with a 6,6,6-trifluorohexyl halide | Oncology (Hsp90 inhibitors) nih.gov |

| Aryl Ethers | Williamson ether synthesis with 6,6,6-trifluoro-1-bromohexane | Anti-malarial drug discovery lfrueh.com |

| Anandamide Analogs | Wittig reaction using Triphenyl(6,6,6-trifluorohexyl)phosphonium bromide | Analgesics and endocannabinoid research acs.org |

The introduction of a trifluorohexyl group can significantly influence the pharmacokinetic properties of a drug candidate.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. By replacing metabolically labile C-H bonds with C-F bonds, the metabolic stability of a drug can be significantly improved, leading to a longer half-life in the body. The terminal trifluoromethyl group in this compound makes the end of the alkyl chain particularly resistant to oxidative metabolism, which often occurs at terminal methyl groups. This strategy is widely used in drug design to block metabolic pathways and enhance the drug's systemic exposure.

| Property | Effect of Trifluorohexyl Group | Rationale |

|---|---|---|

| Lipophilicity | Increase | The trifluoromethyl group is highly lipophilic. |

| Metabolic Stability | Increase | The high strength of the C-F bond prevents enzymatic degradation. |

Monomer and Intermediate in Advanced Materials Science

This compound is also a valuable precursor in the synthesis of advanced materials, where the incorporation of fluorinated segments can lead to desirable properties such as low surface energy, chemical inertness, and specific optical and electronic characteristics.

Fluorinated polymers are known for their unique properties, including high thermal stability, chemical resistance, and low surface energy. This compound can be converted into (meth)acrylate monomers, which are then polymerized to create a variety of fluorinated polymers.

The synthesis of 6,6,6-trifluorohexyl (meth)acrylate can be achieved through the esterification of this compound with (meth)acrylic acid or its derivatives, such as acryloyl chloride. researchgate.netresearchgate.netresearchgate.netmdpi.com These fluorinated monomers can then undergo polymerization, often via controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain Transfer), to produce well-defined polymers and copolymers. fluorine1.ru The resulting polymers, containing the trifluorohexyl side chains, exhibit properties characteristic of fluoropolymers, such as hydrophobicity and oleophobicity.

| Polymer Type | Key Properties | Potential Applications |

|---|---|---|

| Poly(6,6,6-trifluorohexyl acrylate) | Low surface energy, hydrophobicity, chemical resistance | Coatings, specialty textiles, surface modifiers |

| Copolymers with non-fluorinated monomers | Tunable surface properties, amphiphilicity | Emulsifiers, biocompatible materials, membranes |

Fluorinated surfactants are highly effective at reducing surface tension due to the oleophobic nature of the fluorocarbon chain. This compound can be used as a starting material for the synthesis of specialty surfactants. The trifluorohexyl group provides the necessary fluorinated tail, which can be attached to a hydrophilic head group through various chemical modifications of the alcohol functionality. A patent describes fluorosurfactants with the general structure CF3-(CH2)a-O-, where 'a' can range from 0 to 5, which would include the trifluorohexyl moiety. google.com These surfactants find use in a variety of applications, including coatings, fire-fighting foams, and as additives in herbicides and pesticides to improve wetting and spreading. google.com

The incorporation of fluorine is a common strategy in the design of liquid crystals and other optoelectronic materials to modulate properties such as dielectric anisotropy, viscosity, and thermal stability. beilstein-journals.org While specific examples of liquid crystals derived directly from this compound are not widely reported, the trifluorohexyl group represents a potential building block for creating mesogenic molecules. nih.govmdpi.com The introduction of a terminal trifluoromethyl group on a flexible alkyl chain can influence the molecular packing and intermolecular interactions that are crucial for the formation of liquid crystalline phases. researchgate.netbeilstein-journals.org The synthesis of such materials would typically involve the conversion of this compound into a more complex molecule containing a rigid core, a common structural feature of liquid crystals.

Reagent and Solvent Component in Specialized Chemical Processes

Use as a Non-Nucleophilic Fluorinated Solvent in Organic Reactions

While specific studies detailing the solvent properties of this compound are not extensively documented in publicly available literature, its characteristics can be inferred from the well-established behavior of structurally analogous fluorinated alcohols, such as 2,2,2-Trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP). The presence of a highly electronegative trifluoromethyl (CF₃) group at the terminal position of the hexyl chain significantly influences the molecule's electronic properties, rendering it a specialized solvent with distinct advantages.

The primary characteristic of fluorinated alcohols is their combination of strong hydrogen-bond donating ability and low nucleophilicity. The electron-withdrawing CF₃ group enhances the acidity of the hydroxyl proton, making this compound a powerful hydrogen-bond donor capable of stabilizing anionic species and activating electrophiles. Simultaneously, the steric bulk and electron-withdrawing nature of the fluorinated alkyl chain diminish the nucleophilic character of the oxygen atom. This low nucleophilicity prevents the solvent from participating in unwanted side reactions, a common issue with conventional alcohol solvents like methanol or ethanol.

These properties make this compound a suitable medium for reactions involving cationic intermediates, as it can stabilize these charged species without being captured by them. Its unique polarity and ability to dissolve a range of organic compounds while remaining relatively non-reactive make it a valuable, albeit specialized, solvent for promoting specific reaction pathways in organic synthesis.

Table 1: Comparison of Properties of Ethanol and Related Fluorinated Alcohols

| Property | Ethanol (CH₃CH₂OH) | 2,2,2-Trifluoroethanol (CF₃CH₂OH) | 1,1,1,3,3,3-Hexafluoroisopropanol ((CF₃)₂CHOH) |

|---|---|---|---|

| pKa | ~16.0 | 12.4 | 9.3 |

| Nucleophilicity | Moderate | Very Low | Extremely Low |

| H-Bond Donor Strength | Moderate | Strong | Very Strong |

| Polarity (Dielectric Constant) | 24.6 | 8.5 | 16.7 |

This interactive table allows for a comparison of key solvent properties, illustrating how increasing fluorination enhances acidity (lower pKa) and reduces nucleophilicity.

Participation in Organocatalysis or Ligand Synthesis

Based on a comprehensive review of available scientific literature, there is currently no specific information detailing the use of this compound as a direct participant or key building block in the synthesis of organocatalysts or chiral ligands. While fluorination is a known strategy to modulate the steric and electronic properties of catalysts, the direct incorporation of the 6,6,6-trifluorohexyl moiety into catalyst or ligand scaffolds has not been documented in the reviewed sources.

Role in Probing Biological Interactions and Membrane Mimetics (Chemical Aspects)

Synthesis of Fluorinated Probes for Spectroscopic Studies

This compound serves as a valuable precursor for the synthesis of fluorinated molecular probes, particularly for use in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹⁹F nucleus possesses several advantageous properties for its use as a reporter, making it a powerful tool for studying biological systems.

The key attributes of ¹⁹F NMR include:

High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio, resulting in a sensitivity that is approximately 83% that of the proton (¹H) nucleus.

No Background Signal: Fluorine is virtually absent in biological systems, meaning that any detected ¹⁹F signal originates exclusively from the introduced probe molecule.

Wide Chemical Shift Range: The chemical shift of a ¹⁹F nucleus is highly sensitive to its local electronic environment, providing detailed information about molecular conformation, binding events, and proximity to other functional groups.

The synthesis of a ¹⁹F NMR probe using this compound typically involves the chemical modification of its hydroxyl group. The -OH can be converted into a good leaving group (such as a tosylate, mesylate, or halide), transforming the molecule into an electrophilic building block. This trifluoro-hexyl electrophile can then be reacted with a nucleophilic site (e.g., an amine, thiol, or carboxylate) on a molecule of biological interest, such as a peptide, drug candidate, or metabolite. This covalent attachment labels the target molecule with a CF₃ group, allowing its structure, dynamics, and interactions to be monitored non-invasively by ¹⁹F NMR.

Table 2: Key Properties of the ¹⁹F Nucleus for NMR Spectroscopy

| Property | Value/Description | Implication for Use as a Probe |

|---|---|---|

| Natural Abundance | 100% | No isotopic enrichment is required for the probe. |

| Spin (I) | 1/2 | Leads to sharp NMR signals and straightforward spectral interpretation. |

| Relative Sensitivity (vs. ¹H) | 0.83 | Allows for detection at relatively low concentrations. |

| Biological Background | Zero | Ensures that all observed signals are from the probe molecule. |

This interactive table highlights the favorable characteristics of the ¹⁹F nucleus that make it an ideal reporter for spectroscopic studies in complex biological environments.

Design of Mimetic Structures for Interfacial Chemistry Research

This compound is an amphiphilic molecule, possessing a polar hydroxyl (-OH) head group and a nonpolar, fluorinated alkyl tail. This structure makes it surface-active and suitable for the design of simplified membrane mimetics and for research in interfacial chemistry. When introduced into a multiphase system, such as at a water-air or water-oil interface, these molecules spontaneously self-assemble to minimize unfavorable interactions.

The hydroxyl groups exhibit a strong affinity for the polar phase (e.g., water) through hydrogen bonding, while the fluorinated tails are both hydrophobic (water-repelling) and lipophobic (oil-repelling). This leads to the alignment of this compound molecules at the interface, forming an organized monolayer. Studies on similar long-chain and fluorinated alcohols have demonstrated their ability to adsorb at interfaces and alter surface properties like interfacial tension. mdpi.comrsc.org The energy of this adsorption process is influenced by the length and nature of the nonpolar chain. rsc.org

These self-assembled monolayers can serve as simplified models (mimetics) for biological membranes or other complex interfaces. By creating these well-defined surfaces, researchers can systematically study fundamental chemical and physical processes, such as molecular adsorption, the influence of fluorination on packing density, and the interactions of other molecules (like drugs or proteins) with the fluorinated surface. The unique properties of the fluorinated tail, including its rigidity and low polarizability, create an interface with distinct characteristics compared to traditional hydrocarbon-based systems.

Table 3: Research Findings on Surface Activity of Related Alcohols

| Compound Type | Interface Studied | Key Finding | Reference |

|---|---|---|---|

| Linear Alcohols (C4-C6) | Water-Vapor | Gibbs free energy of adsorption scales linearly with the number of carbon atoms. | rsc.org |

| Short-chain Fluorotelomer Alcohols | Water-Hexane | The free energy of transfer for a –CF₂– group was experimentally determined from interfacial tension measurements. | mdpi.com |

This interactive table summarizes experimental findings related to the behavior of alcohols at interfaces, providing context for the expected properties of this compound.

Emerging Research Frontiers and Methodological Innovations in 6,6,6 Trifluoro 1 Hexanol Chemistry

Flow Chemistry and Continuous Processing for Efficient Synthesis of Fluorinated Compounds

Flow chemistry, or continuous processing, has emerged as a powerful paradigm in chemical synthesis, offering significant advantages over traditional batch methods, particularly for the production of fluorinated compounds. This technology utilizes microreactors or packed-bed systems where reagents are continuously pumped and mixed, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. Key benefits include enhanced heat and mass transfer, improved safety when handling hazardous reagents, and streamlined scalability.

The synthesis of fluorinated alcohols often involves potent and hazardous reagents like diethylaminosulfur trifluoride (DAST). In a batch reactor, controlling the exothermic nature of reactions with DAST can be challenging, potentially leading to side reactions and safety risks. Flow chemistry mitigates these issues by maintaining a small reaction volume at any given moment, ensuring rapid heat dissipation and stable reaction conditions. Researchers have successfully demonstrated the conversion of various alcohols to their corresponding fluorides using DAST in continuous-flow reactors, achieving high yields and purities.

Table 1: Comparison of Batch vs. Hypothetical Flow Synthesis for Fluorination of an Aliphatic Alcohol

| Parameter | Traditional Batch Processing | Continuous Flow Processing |

|---|---|---|

| Reaction Scale | Grams to Kilograms | Milligrams to Multi-kilogram |

| Heat Transfer | Limited by surface-area-to-volume ratio | Excellent, high surface-area-to-volume ratio |

| Safety | Higher risk with hazardous reagents | Enhanced safety due to small reactor volume |

| Reaction Time | Hours to days | Seconds to minutes |

| Process Control | Manual or semi-automated | Fully automated, precise control |

| Scalability | Complex, often requires re-optimization | Linear, by extending operation time |

Photocatalysis and Electrosynthesis Involving Fluorinated Alcohols

In recent years, visible-light photocatalysis and electrosynthesis have revolutionized organic chemistry by enabling unique transformations under mild conditions. These methods offer alternative pathways for generating highly reactive species, such as radicals, which are instrumental in forming carbon-fluorine bonds.

Photocatalysis utilizes light to excite a catalyst, which can then initiate a chemical reaction through energy or electron transfer. This has been effectively used for trifluoromethylation reactions. For example, a photocatalyst can oxidize a stable trifluoromethyl source, like sodium triflinate, to generate a trifluoromethyl radical (•CF₃). This radical can then add to an organic molecule, providing a direct route to trifluoromethylated compounds. The synthesis of β-trifluoromethyl alcohols has been achieved through the asymmetric reductive cross-coupling of acyl chlorides, followed by reduction, showcasing the potential for creating complex chiral fluorinated molecules.

Electrosynthesis uses electrical current to drive chemical reactions, offering a reagent-free method for oxidation and reduction. This technique has been applied to the reductive defluorination of trifluoromethyl ketones. This process can selectively remove one fluorine atom from a CF₃ group to yield a difluoromethylene unit, which is another valuable motif in medicinal chemistry. While not a direct synthesis of 6,6,6-Trifluoro-1-hexanol, this demonstrates the power of electrochemistry to manipulate trifluoromethyl groups. A hypothetical electrosynthesis of this compound could involve the electrochemical reduction of a corresponding trifluoromethylated carboxylic acid or ester.

Table 2: Selected Methodologies in Photocatalysis and Electrosynthesis for Fluorinated Compounds

| Method | Technique | Application Example | Key Advantage |

|---|---|---|---|

| Visible-Light Photocatalysis | Ru or Ir-based catalysts | Trifluoromethylation of arenes and heteroarenes | Mild reaction conditions, high functional group tolerance. |

| Deoxytrifluoromethylation | Copper Metallaphotoredox | Direct conversion of native alcohols to aliphatic trifluoromethyl groups | Utilizes abundant alcohol starting materials. |

| Electroreductive Defluorination | Divided electrochemical cell | Conversion of trifluoromethyl ketones to difluoroenol silyl (B83357) ethers | Reagent-free, precise control over reduction potential. |

| Defluorinative Alkylation | Metal-free photocatalyst | Reaction of α-trifluoromethyl alkenes with benzyl (B1604629) alcohols | Avoids transition metal catalysts, uses greener solvents. |

Advanced Characterization Techniques for In Situ Reaction Monitoring

The optimization of complex chemical reactions, such as those used to synthesize fluorinated compounds, benefits immensely from real-time analysis. Advanced in situ (in the reaction mixture) characterization techniques allow chemists to monitor reaction progress, identify transient intermediates, and gather kinetic data without the need for sampling and offline analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for this purpose. The development of benchtop NMR spectrometers and specialized flow tubes has made it possible to integrate NMR directly into a continuous flow synthesis setup. For fluorinated compounds, ¹⁹F NMR is exceptionally useful due to its high sensitivity and the large chemical shift range, which provides a clear window into the reaction's progress. One could monitor the synthesis of this compound by observing the disappearance of the ¹⁹F signal from a fluorinating agent and the appearance of the characteristic signal for the product's CF₃ group. This real-time feedback enables rapid optimization of reaction conditions like temperature and flow rate.

Other spectroscopic methods, such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, are also valuable. By inserting a probe directly into the reactor, chemists can track the concentration of reactants and products by observing their characteristic vibrational bands. This technique is robust and can provide continuous data throughout the course of a reaction.

Table 3: In Situ Monitoring Techniques for Fluorinated Compound Synthesis

| Technique | Information Provided | Application to this compound Synthesis |

|---|---|---|

| Flow ¹⁹F NMR | Quantitative analysis of fluorine-containing species, structural information, kinetics. | Direct monitoring of CF₃ group formation, detection of fluorinated intermediates. |

| Flow ¹H NMR | Monitoring of non-fluorinated parts of the molecule, reaction conversion. | Tracking the modification of the hexanol backbone. |

| In Situ ATR-FTIR | Real-time concentration profiles of reactants, products, and intermediates. | Observing the disappearance of a precursor's carbonyl stretch or the appearance of the alcohol's O-H stretch. |

Integration of Machine Learning and Artificial Intelligence in Fluorinated Compound Design and Synthesis

The convergence of data science and chemistry has led to the development of powerful machine learning (ML) and artificial intelligence (AI) tools that are beginning to transform molecular design and synthesis. These technologies can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal conditions, and even propose novel molecular structures with desired properties.

In the realm of fluorination chemistry, ML models have been developed to predict the strength of various electrophilic fluorinating reagents, a task that is resource-intensive to determine experimentally. For the synthesis of fluorinated alcohols, ML algorithms can map the complex interplay between substrates, reagents, and solvents to predict high-yielding reaction conditions, saving significant time and resources in the lab.

For a target molecule like this compound, AI could be employed in several ways. A predictive model trained on a large reaction database could suggest the most promising synthetic routes from commercially available starting materials. Once a route is selected, another ML model could optimize the reaction conditions (e.g., temperature, solvent, catalyst) to maximize the yield and minimize byproducts. Furthermore, AI can be used in the de novo design of new fluorinated compounds. By learning the relationship between molecular structure and properties, generative models can propose novel analogs of this compound with potentially enhanced biological activity or improved material properties.

Table 4: Applications of Machine Learning in Fluorinated Compound Synthesis

| ML Application | Input Data | Predicted Output | Potential Impact on this compound |

|---|---|---|---|

| Reaction Condition Prediction | Reactants, products, reaction type | Catalyst, solvent, reagent, temperature | Rapid identification of optimal synthesis conditions. |

| Yield Optimization | Reactants, reagents, solvents, concentrations, temperature | Predicted reaction yield | Fine-tuning a known synthesis for maximum efficiency. |

| Reagent Strength Prediction | SMILES strings of N-F fluorinating reagents | Fluorinating power (quantitative value) | Selection of the most effective reagent for a specific fluorination step. |

| De Novo Molecular Design | Desired properties (e.g., lipophilicity, binding affinity) | Novel chemical structures | Design of new functional molecules based on the this compound scaffold. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.